Calcium sulfide (Ca(Sx))

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium sulfide is a chemical compound with the formula CaS. This white material crystallizes in cubes similar to rock salt. It is known for its high melting point and ionic bonding, which is consistent with its description as an ionic solid. Calcium sulfide is often studied as a component in processes that recycle gypsum, a byproduct of flue-gas desulfurization .

准备方法

Calcium sulfide is primarily produced by the carbothermic reduction of calcium sulfate. This process involves the conversion of carbon, usually in the form of charcoal, to carbon dioxide: [ \text{CaSO}_4 + 2 \text{C} \rightarrow \text{CaS} + 2 \text{CO}_2 ] Additionally, calcium sulfide can be produced as a byproduct in the Leblanc process, which was historically used for producing sodium carbonate. In this process, sodium sulfide reacts with calcium carbonate: [ \text{Na}_2\text{S} + \text{CaCO}_3 \rightarrow \text{CaS} + \text{Na}_2\text{CO}_3 ] Millions of tons of calcium sulfide byproduct were discarded during the Leblanc process, causing extensive pollution .

化学反应分析

Calcium sulfide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to release hydrogen sulfide gas[ \text{CaS} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 + \text{H}_2\text{S} ]

Reaction with Acids: Reacts with acids such as hydrochloric acid to release hydrogen sulfide gas[ \text{CaS} + 2 \text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{S} ]

Oxidation: Can be oxidized by calcium sulfate to form calcium oxide and sulfur dioxide[ 3 \text{CaSO}_4 + \text{CaS} \rightarrow 4 \text{CaO} + 4 \text{SO}_2 ]

科学研究应用

Calcium sulfide has various applications in scientific research and industry:

Environmental Applications: Used in the treatment of acidic wastewater and the removal of potentially toxic elements from the environment.

Luminescent Materials: Calcium sulfide-based luminophors are produced by recycling phosphogypsum, a byproduct of the phosphate industry.

Agriculture: Used as a soil amendment and in the production of commercial cement.

作用机制

Calcium sulfide exerts its effects primarily through its ability to release hydrogen sulfide gas upon hydrolysis. This gas can act as a reducing agent, converting soluble chromium (VI) to immobile chromium (III), a process referred to as "geochemical fixation" . The phosphorescent properties of calcium sulfide are due to its ability to glow red for up to an hour after exposure to light .

相似化合物的比较

- Magnesium sulfide (MgS)

- Strontium sulfide (SrS)

- Barium sulfide (BaS)

属性

Key on ui mechanism of action |

Mode of action: Fungicide which acts directly and also by decomposition to elemental sulfur, which acts as a protective fungicide. Insecticide which acts by softening the wax of scale insects. |

|---|---|

CAS 编号 |

1344-81-6 |

分子式 |

CaS5 |

分子量 |

200.4 g/mol |

InChI |

InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2 |

InChI 键 |

JNVCSEDACVAATK-UHFFFAOYSA-L |

规范 SMILES |

[S-]SSS[S-].[Ca+2] |

颜色/形态 |

Deep orange liquid |

密度 |

1.28 @ 15.6 °C Relative density (water = 1): 1.28 |

物理描述 |

Liquid A solution made from lime, sulfur, and water containing calcium polysulfide, free sulfur, and calcium thiosulfate; [Hawley] Orange liquid with odor of rotten eggs; [ICSC] Deep red orange liquid; [MSDSonline] ORANGE LIQUID WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS. |

相关CAS编号 |

1344-81-6 |

溶解度 |

Soluble in water CA POLYSULFIDE DECOMP IN WATER ON CONTACT WITH A GAS (ATM AIR OR CO2) AND REACTS WITH HEAVY METALS. THE HEAVY METALS ARE REMOVED AS PRACTICALLY INSOL PRECIPITATES. Solubility in water: miscible |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

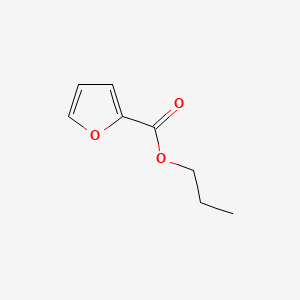

![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)